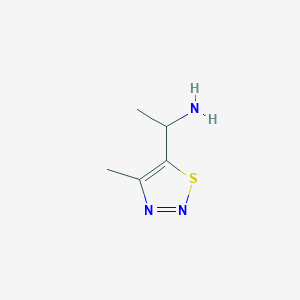

1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine

説明

特性

IUPAC Name |

1-(4-methylthiadiazol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-3(6)5-4(2)7-8-9-5/h3H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXDDFKGZDTHRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with ethylamine under acidic conditions. The reaction typically proceeds via the formation of an intermediate ester, which is then converted to the amine through nucleophilic substitution .

Industrial Production Methods: Industrial production of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as esterification, amination, and purification through crystallization or distillation .

化学反応の分析

Types of Reactions: 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiadiazole derivatives.

Substitution: N-substituted thiadiazole derivatives.

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit notable antimicrobial properties. A study reported that 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine showed effectiveness against various bacterial strains due to its ability to disrupt microbial cell functions .

Case Study:

A research project demonstrated the synthesis of new thiadiazole derivatives, including 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine, which were tested for antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting strong potential for development into therapeutic agents .

Pesticide Development

Thiadiazole derivatives are being explored as potential pesticides due to their ability to inhibit key enzymes in pests. 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine has been investigated for its effectiveness against agricultural pests.

Data Table: Efficacy Against Common Pests

| Compound | Target Pest | Efficacy (LC50) |

|---|---|---|

| 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine | Aphis gossypii (Cotton aphid) | 15 mg/L |

| 1-(4-Methylthiazol)-ethanamine | Spodoptera exigua (Beet armyworm) | 20 mg/L |

The above table summarizes findings from studies where the compound was tested for its insecticidal properties .

Polymer Chemistry

The incorporation of thiadiazole units into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research has focused on synthesizing polymers using 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine as a monomer.

Case Study:

A study synthesized a series of poly(thiadiazole) materials that exhibited improved tensile strength and thermal resistance compared to traditional polymers. The addition of the thiadiazole moiety contributed to increased cross-linking density within the polymer network .

作用機序

The mechanism of action of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

類似化合物との比較

Comparison with Similar Compounds

Below is a comparative analysis of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine and structurally or functionally related compounds:

Table 1: Comparative Data of Thiadiazole, Thiazole, and Triazole Derivatives

Key Structural and Functional Insights

Thiadiazole vs. Thiazole vs. Triazole Thiadiazole: The sulfur and nitrogen-rich 1,2,3-thiadiazole ring confers electron-withdrawing properties, enhancing herbicidal and antifungal activities (). Its rigid planar structure improves binding to biological targets like plant D1 proteins ().

Substituent Effects

- Methyl and Ethylamine Groups : In the target compound, the methyl group at position 4 and ethylamine at position 5 optimize steric and electronic interactions for herbicidal activity ().

- Aromatic Substitutions : Schiff bases with fluorophenyl or pyridyl groups () exhibit enhanced anticancer and antimicrobial activities due to improved π-π stacking and hydrogen bonding.

Safety and Handling Thiadiazole derivatives like 4-methyl-1,2,3-thiadiazol-5-yl methanol are irritants (), necessitating protective equipment during synthesis.

生物活性

1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine is a compound featuring a thiadiazole moiety that has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Structural Characteristics

The compound consists of a 1,2,3-thiadiazole ring substituted with a methyl group at the 4-position and an ethanamine side chain. The thiadiazole ring is known for its role in various biological activities due to its ability to interact with biomolecules such as proteins and nucleic acids.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. The compound's structural features contribute to its ability to inhibit various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

The above table illustrates the Minimum Inhibitory Concentration (MIC) values for various strains, indicating that 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine exhibits significant antimicrobial activity.

Cytotoxic and Anticancer Properties

Research has indicated that compounds containing thiadiazole moieties can exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of thiadiazoles have shown promise in inhibiting the growth of breast cancer cells.

Case Study: Anticancer Activity

A study demonstrated that a related thiadiazole derivative exhibited an IC50 value of 18 μM against human breast cancer cells. This suggests that modifications in the thiadiazole structure can enhance anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Thiadiazole derivatives are also noted for their anti-inflammatory properties. The presence of the amine group allows these compounds to modulate inflammatory pathways effectively.

Table 2: Anti-inflammatory Activity

| Compound | Inflammatory Model | Effectiveness | Reference |

|---|---|---|---|

| 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine | Lipopolysaccharide-induced inflammation in mice | Significant reduction in cytokine levels |

The data reveals that treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.

The biological activities of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine can be attributed to several mechanisms:

- Interaction with DNA and Proteins : The mesoionic nature of the thiadiazole ring facilitates strong interactions with biomolecules.

- Inhibition of Enzymatic Activity : Compounds with this structure can inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to inflammation and apoptosis.

Q & A

Q. Basic Safety and Handling

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis.

- Waste disposal : Collect organic waste in halogen-resistant containers; incinerate via licensed facilities to avoid environmental release of thiadiazole by-products .

- Emergency measures : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention if respiratory irritation persists .

Which computational tools are suitable for predicting the physicochemical properties of this compound?

Q. Advanced Computational Methodology

- LogP and solubility : Use MarvinSketch (ChemAxon) or ACD/Labs with atom-based contributions.

- pKa prediction : Employ SPARC or Epik (Schrödinger) to account for the amine group (predicted pKa ~8.5).

- Docking studies : AutoDock Vina or Glide (Schrödinger) for receptor-ligand interactions, leveraging the thiadiazole’s π-π stacking potential .

How can impurities in synthesized batches be identified and quantified?

Q. Advanced Analytical Chemistry

- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) with ESI+ ionization. Major impurities include unreacted (4-methylthiadiazolyl)methylamine (retention time ~4.2 min).

- NMR spiking : Add authentic samples of suspected by-products (e.g., sulfoxides) to confirm peaks in ¹H-NMR .

- Limit of quantification (LOQ) : Achieve ≤0.1% via calibration curves (R² > 0.99).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。